Dodecylbenzene

Catalog No.
S526487
CAS No.
123-01-3
M.F
C18H30
C6H5(CH2)11CH3
C18H30
M. Wt
246.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecylbenzene

CAS Number

123-01-3

Product Name

Dodecylbenzene

IUPAC Name

dodecylbenzene

Molecular Formula

C18H30
C6H5(CH2)11CH3
C18H30

Molecular Weight

246.4 g/mol

InChI

InChI=1S/C18H30/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h11,13-14,16-17H,2-10,12,15H2,1H3

InChI Key

KWKXNDCHNDYVRT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC=CC=C1

Solubility

less than 1 mg/mL at 77° F (NTP, 1992)
Insoluble in water
Solubility in water: none

Synonyms

Dodecylbenzene; NSC 102805; NSC 102805; NSC 102805

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1

Description

The exact mass of the compound Dodecylbenzene is 246.2348 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 77° f (ntp, 1992)insoluble in watersolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102805. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Surfactant Development:

SDBS is a widely used surfactant, meaning it can lower the surface tension of liquids. This property makes it valuable in studying various phenomena at the interface between liquids and other materials. Researchers utilize SDBS in:

  • Colloid and Interface Science: SDBS helps researchers understand how colloids (suspensions of particles in a liquid) behave and interact with surfaces. This knowledge is crucial in various fields, including drug delivery and material science [].
  • Micellization Studies: SDBS forms micelles, which are spherical structures formed by surfactant molecules in water. Studying micellization helps researchers understand how these structures can encapsulate and transport molecules, with applications in drug delivery and bioremediation [].

Synthesis of New Materials:

The dodecylbenzene structure can be modified through various chemical reactions to create novel materials. Some research areas include:

  • Development of Bio-based Surfactants: Due to environmental concerns regarding SDBS, researchers are exploring ways to synthesize it from renewable resources. This involves modifying the dodecylbenzene chain using bio-based starting materials [].
  • Functionalized Materials: By attaching different functional groups to the dodecylbenzene structure, researchers can create materials with tailored properties for applications in catalysis, sensors, and drug delivery [].

Environmental Science Research:

While SDBS is a valuable research tool, it also raises environmental concerns due to its persistence in some environments. Scientific studies explore:

  • Biodegradation Studies: Researchers investigate how microorganisms break down SDBS to understand its environmental impact and develop more biodegradable alternatives [].
  • Environmental Remediation: SDBS can be used in studies to understand how to remove pollutants from water and soil. Its surfactant properties can help mobilize and disperse contaminants for further treatment [].

Dodecylbenzene is an organic compound characterized by its molecular formula C12H25C6H5C_{12}H_{25}C_6H_5. It appears as a colorless liquid with a weak odor and is known for its low solubility in water, floating instead due to a specific gravity of approximately 0.86 at 20°C . The structure consists of a dodecyl group (a long-chain alkyl group) attached to a phenyl group, making it a type of linear alkylbenzene. This compound serves as a precursor to sodium dodecylbenzenesulfonate, which is widely utilized as a surfactant in household cleaning products like laundry detergents .

, primarily through electrophilic substitution at the benzene ring. Notable reactions include:

  • Sulfonation: This involves the introduction of a sulfonic acid group (-SO₃H) onto the benzene ring, typically using sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction can lead to the formation of dodecylbenzenesulfonic acid, which is crucial for producing detergents .
  • Friedel-Crafts Alkylation: Dodecylbenzene can also participate in Friedel-Crafts reactions, where alkyl groups are introduced onto the aromatic ring using strong acid catalysts .
  • Halogenation and Nitration: These reactions can occur under specific conditions, leading to halogenated or nitrated derivatives of dodecylbenzene .

Dodecylbenzene is primarily synthesized through the alkylation of benzene with dodecene in the presence of catalysts such as hydrogen fluoride or other acid catalysts. The general synthesis process includes:

  • Alkylation: Benzene reacts with dodecene to form linear alkylbenzenes.
  • Sulfonation: The resulting alkylbenzenes are then sulfonated using sulfuric acid or chlorosulfonic acid to produce dodecylbenzenesulfonic acid .

Additional methods involve controlling reaction conditions such as temperature and concentration to optimize yield and minimize byproducts.

Studies have shown that sodium dodecylbenzenesulfonate can act as an effective catalyst in various organic reactions, enhancing reaction rates and selectivity. For example, it has been used successfully in synthesizing benzylpyrazolyl-coumarin derivatives through green chemistry approaches . The interactions between dodecylbenzene derivatives and other chemical species continue to be an area of active research.

Unique FeaturesDodecylbenzeneC₁₂H₂₅C₆H₅Surfactants, detergentsPrecursor for sodium saltOctadecylbenzeneC₁₈H₃₉C₆H₅Industrial surfactantsLonger carbon chainHexadecylbenzeneC₁₆H₃₃C₆H₅SurfactantsIntermediate for wax productionNonadecylbenzeneC₁₉H₄₁C₆H₅Specialty surfactantsRarely used compared to others

Dodecylbenzene's unique feature lies in its specific chain length and functionalization that make it particularly suitable for detergent applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dodecylbenzene is a colorless liquid with a weak oily odor. Floats on water. (USCG, 1999)
Liquid
COLOURLESS LIQUID.

Color/Form

COLORLESS LIQUID

XLogP3

8.8

Exact Mass

246.2348

Boiling Point

627.8 °F at 760 mm Hg (NTP, 1992)
328.0 °C
328 °C
290-410 °C

Flash Point

275 °F (NTP, 1992)
285 °F
140.6 °C

Vapor Density

8.47 (NTP, 1992) (Relative to Air)
8.47 (AIR= 1)

Density

0.86 at 68 °F (USCG, 1999)
0.8851 @ 20 °C/4 °C
Relative density (water = 1): 0.86

LogP

8.65 (LogP)
log Kow= 8.26

Odor

WEAK OILY ODOR

Appearance

Solid powder

Melting Point

19.4 °F (NTP, 1992)
3.0 °C
3 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A2AX003680

GHS Hazard Statements

Aggregated GHS information provided by 115 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 56 of 115 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 59 of 115 companies with hazard statement code(s):;
H315 (33.9%): Causes skin irritation [Warning Skin corrosion/irritation];
H400 (33.9%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (33.9%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H413 (64.41%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

211.97 mm Hg (USCG, 1999)
5.11e-05 mmHg
5.1X10-5 mm Hg @ 25 °C
Vapor pressure, Pa at 20 °C:

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

123-01-3
29986-57-0
68442-69-3

Associated Chemicals

Dodecane, 3-phenyl;2400-00-2

Wikipedia

Phenyldodecane

Methods of Manufacturing

Alkylation of benzene with isomeric dodecenes, obtained by polymerization of propylene.
...BY ALKYLATION OF BENZENE WITH PROPYLENE TETRAMER...

General Manufacturing Information

Benzene, dodecyl-: ACTIVE
Plastic material and resin manufacturing
Plastics product manufacturing
Benzene, mono-C10-14-alkyl derivs.: ACTIVE

Storage Conditions

IN GENERAL, MATERIALS...TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS...SHOULD BE STORED IN COOL...VENTILATED PLACE, OUT OF...SUN, AWAY FROM...FIRE HAZARD...BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIAL SHOULD BE ISOLATED...

Interactions

...OWING TO ITS SOLVENCY CHARACTERISTICS, IT MAY PROMOTE TUMORIGENIC & PROCARCINOGENIC POTENTIAL OF MATERIALS SUCH AS DIMETHYLBENZANTHRACENE.
ADULT RHESUS MONKEYS GIVEN 2 ML OF 1% 7,12-DMBA IN ACETONE PLUS 100% DDB 3 TIMES/WK FOR 6.5 YR & UV IRRADIATED FOR 5 MIN 3 TIMES/WK FOR 6.5 MO BEGINNING 1 MO AFTER DMBA & DDB SKIN TREATMENT. MULTIPLE SINGLE PAPILLOMAS, DERMAL MELANOSIS & BASAL CELL EPITHELIOMAS FOUND.
IN GALAGOS GIVEN 0.2 ML OF 7,12-DMBA (2.5% SOLN IN ACETONE) IMMEDIATELY FOLLOWED BY 0.5 ML DDB APPLIED TO SAME AREA OF SKIN 3 TIMES/WK FOR 9 WK FOLLOWED BY DMBA & 100% DDB 2 TIMES/WK FOR 4 YR, BENIGN TUMORS (KERATOACANTHOMAS & PIGMENTED PAPILLOMA) WERE OBSERVED.

Dates

Modify: 2023-08-15
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